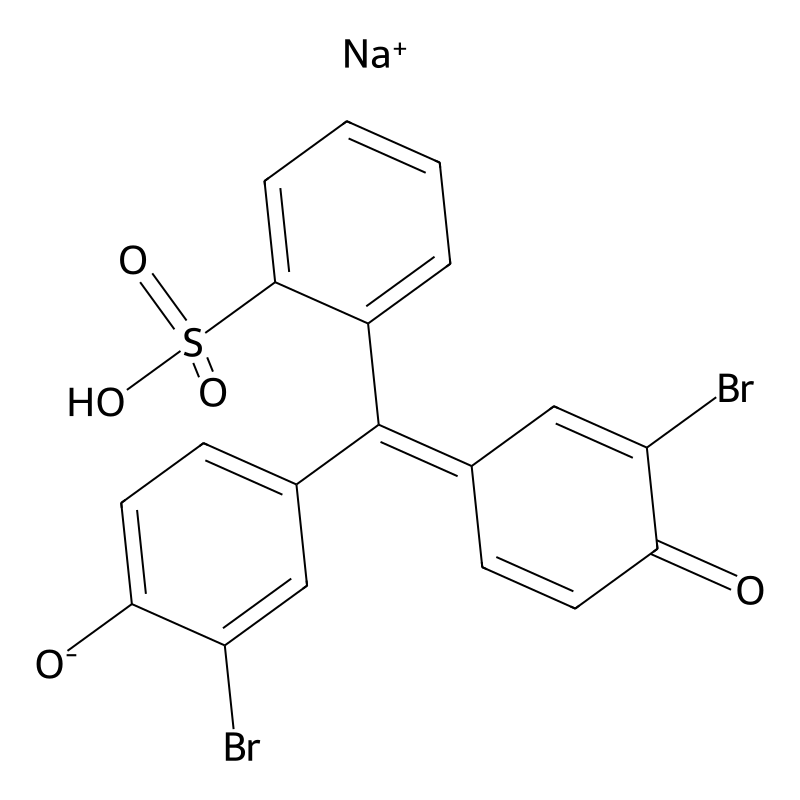

Bromophenol red sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

pH indicator

Bromophenol red sodium salt is a versatile pH indicator, changing color across a range of acidic and basic solutions. It transitions from yellow at a pH of 5.2 to purple at a pH of 6.8 []. This property makes it valuable in various research settings, including:

- Monitoring and maintaining specific pH conditions in cell culture experiments, enzyme reactions, and other biological processes [, ].

- Visualizing the separation of biomolecules during electrophoresis techniques like gel electrophoresis, where it helps to identify the location of separated bands based on their pH-dependent mobility [].

Tracking protein binding

Bromophenol red sodium salt can be used to track protein binding in specific situations. For instance, it can be employed in protein-ligand binding assays, where it helps to identify the presence or absence of binding events based on changes in its spectral properties upon interaction with the protein [].

Bromophenol red sodium salt is a synthetic dye and pH indicator known for its distinct color change properties. It appears yellow in acidic solutions (pH below 6.0) and transitions to red as the pH increases towards neutral (around pH 6.0 to 7.0) and further to a purple hue in more alkaline conditions (above pH 7.0) . The compound's chemical formula is , and it is categorized under the class of phenolic compounds.

The mechanism of action of bromophenol red as a pH indicator relies on the interplay between its molecular structure and the surrounding pH. The presence of the conjugated double bond system allows the molecule to absorb light at specific wavelengths. As the pH changes, the protonation state of the molecule alters the electron distribution within the conjugated system, affecting the wavelengths of light absorbed. This change in light absorption translates to a visible shift in color, allowing researchers to estimate the solution's pH based on the observed color [].

- Acidic Medium: In a solution with a pH lower than 6.0, bromophenol red exists in its protonated form, displaying a yellow color.

- Neutral to Alkaline Medium: As the pH rises above 6.0, it loses protons, resulting in a shift to red and eventually purple at higher pH levels .

Additionally, bromophenol red can interact with certain biomolecules, affecting their activity, such as inhibiting lysozyme activity against bacterial cell walls .

Bromophenol red sodium salt exhibits notable biological activity, particularly in microbiological applications. Its ability to inhibit lysozyme suggests potential uses in studying enzyme interactions and bacterial resistance mechanisms . Furthermore, it is utilized in various diagnostic tests due to its sensitivity to pH changes, which can indicate metabolic processes in biological samples.

The synthesis of bromophenol red sodium salt typically involves the following steps:

- Nitration of Phenol: Starting with phenol, nitration is performed using nitric acid to introduce nitro groups.

- Bromination: The nitrated phenol undergoes bromination to introduce bromine atoms.

- Sulfonation: A sulfonic acid group is introduced to enhance solubility in water.

- Neutralization: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt .

These methods can vary slightly based on specific laboratory protocols or desired purity levels.

Bromophenol red sodium salt has diverse applications across various fields:

- pH Indicator: Widely used in laboratories for monitoring pH levels in solutions.

- Medical Diagnostics: Employed in tests that require pH measurement for metabolic activity.

- Biochemical Research: Utilized in enzyme assays and microbial studies due to its inhibitory effects on enzymes like lysozyme .

- Food Industry: Can be used as a colorant or indicator in food processing.

Studies have demonstrated that bromophenol red sodium salt interacts with various biological molecules, particularly enzymes. Its binding affinity for lysozyme inhibits the enzyme's ability to degrade peptidoglycan in bacterial cell walls, making it a useful tool for investigating enzyme kinetics and microbial resistance . Other studies have explored its interactions with different proteins and nucleic acids, revealing its potential as a fluorescent probe in biochemical assays.

Bromophenol red sodium salt shares structural similarities with several other compounds used as pH indicators or dyes. Below is a comparison highlighting its uniqueness:

| Compound Name | Color Change Range | Unique Features |

|---|---|---|

| Bromothymol blue | Yellow (pH < 6) to Blue (pH > 7.6) | Used primarily in titrations; less sensitive than bromophenol red |

| Methyl orange | Red (pH < 3.1) to Yellow (pH > 4.4) | Strongly acidic indicator; not suitable for neutral solutions |

| Phenolphthalein | Colorless (pH < 8.2) to Pink (pH > 10) | Primarily used in alkaline solutions; different color transition |

| Universal indicator | Various colors across pH range | Broad spectrum; less specific than bromophenol red |

Bromophenol red sodium salt is unique due to its specific transition range and sensitivity around neutral pH levels, making it particularly valuable for applications requiring precise monitoring of physiological conditions .

Bromophenol red sodium salt exhibits a complex molecular architecture characteristic of sulfonphthalein derivatives, featuring a central benzene ring system with distinctive functional groups that determine its chemical behavior [1]. The compound possesses a triarylmethane-type structure with two brominated phenolic rings connected through a central carbon atom to a benzene ring containing a sulfonate group [2]. The molecular configuration includes two bromine atoms positioned on separate phenolic rings, creating an asymmetric distribution of halogen substituents across the molecule [3].

The structural framework consists of a benzenesulfonate moiety linked to a bis(bromophenyl)methylene unit, where the central carbon atom serves as the connection point between the aromatic systems [1]. The presence of hydroxyl groups on the brominated phenolic rings contributes to the compound's ability to exist in different tautomeric forms depending on the environmental conditions [4]. The sodium cation associates with the sulfonate group through ionic bonding, providing charge neutralization and enhancing the compound's solubility in aqueous systems [6].

X-ray crystallographic studies of related sulfonphthalein compounds have revealed that the molecular geometry adopts a propeller-like conformation, with the phenolic rings oriented at specific dihedral angles relative to the central benzene system [25]. This three-dimensional arrangement influences the compound's optical properties and intermolecular interactions in both solution and solid states [18].

Chemical Formula (C19H11Br2NaO5S)

The molecular formula C19H11Br2NaO5S represents the precise atomic composition of bromophenol red sodium salt, with a calculated molecular weight of 534.15 grams per mole [1] [3] [6]. This formula indicates the presence of nineteen carbon atoms forming the aromatic framework, eleven hydrogen atoms distributed across the phenolic and benzene rings, two bromine atoms serving as halogen substituents, one sodium cation providing charge balance, five oxygen atoms incorporated in hydroxyl and sulfonate groups, and one sulfur atom central to the sulfonate functionality [22] [26].

| Element | Count | Atomic Mass (amu) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 19 | 12.01 | 228.19 |

| Hydrogen | 11 | 1.008 | 11.09 |

| Bromine | 2 | 79.90 | 159.80 |

| Sodium | 1 | 22.99 | 22.99 |

| Oxygen | 5 | 16.00 | 80.00 |

| Sulfur | 1 | 32.07 | 32.07 |

| Total | 39 | - | 534.14 |

The International Union of Pure and Applied Chemistry name for this compound is sodium 2-[(Z)-(3-bromo-4-hydroxyphenyl)-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate, reflecting the systematic nomenclature based on the structural components [1]. The Chemical Abstracts Service registry number 102185-50-2 provides unique identification for this specific sodium salt form [1] [3] [22].

Structural Characteristics of Sulfonphthalein Derivatives

Sulfonphthalein derivatives represent a distinctive class of organic compounds characterized by the presence of a sulfonic acid group attached to a phthalein-like chromophore system [8] [13]. These compounds typically exhibit a central carbon atom bonded to two phenolic rings and one benzene ring bearing the sulfonate functionality, creating a triarylmethane structural motif [10] [13]. The sulfonphthalein framework provides exceptional stability due to the extended conjugation system that spans across multiple aromatic rings [8].

The benzoxathiole ring system, which can be present in certain sulfonphthalein configurations, contributes additional structural rigidity and influences the electronic properties of the molecule [9] [13]. However, crystallographic studies have indicated that not all sulfonphthalein derivatives adopt this cyclic structure, with some existing in open-chain conformations depending on the specific substituent patterns [13]. The sulfonate group typically exhibits tetrahedral geometry around the sulfur atom, with bond lengths of approximately 1.45 Angstroms for sulfur-oxygen single bonds and 1.43 Angstroms for sulfur-oxygen double bonds [4].

Intermolecular interactions in sulfonphthalein derivatives are dominated by hydrogen bonding between hydroxyl groups and sulfonate oxygens, creating extended network structures in the solid state [11] [25]. The presence of halogen substituents, such as bromine atoms in bromophenol red sodium salt, introduces additional intermolecular contacts through halogen bonding interactions [21]. These structural features collectively determine the physical properties, including solubility, melting point, and optical characteristics of sulfonphthalein compounds [8] [11].

Structure-Property Relationships

The relationship between molecular structure and chemical properties in bromophenol red sodium salt is fundamentally governed by the electronic effects of substituents and the overall molecular architecture [17] [21]. The presence of bromine atoms as electron-withdrawing groups significantly influences the electron density distribution across the aromatic rings, affecting both the acidity of phenolic hydroxyl groups and the overall stability of the molecule [17] [19]. This electronic modulation results in specific optical absorption characteristics, with the compound exhibiting distinct color changes in response to pH variations [9] [34].

The molecular weight and hydrophobic character of bromophenol red sodium salt correlate directly with the degree of halogenation, as increased bromine content enhances both molecular size and lipophilicity [21]. The structure-activity relationships demonstrate that compounds with higher halogen content generally exhibit stronger binding affinities to biological targets and altered solubility profiles [17] [21]. The positioning of bromine substituents on the phenolic rings creates asymmetric charge distribution, leading to specific conformational preferences and intermolecular interaction patterns [19].

Spectroscopic properties of bromophenol red sodium salt are intimately connected to its structural features, with the extended conjugation system responsible for visible light absorption in the 400-600 nanometer range [9] [34]. The presence of the sulfonate group enhances water solubility while maintaining the chromophoric properties essential for indicator applications [26]. The sodium cation association influences the compound's ionic strength and solution behavior, affecting its performance in various analytical applications [7] [22].

The thermal stability and crystallization behavior of bromophenol red sodium salt are determined by the intermolecular forces arising from its structural components [18] [25]. The combination of aromatic stacking interactions, hydrogen bonding networks, and ionic associations creates a complex energy landscape that governs phase transitions and solid-state properties [11] [25].

Comparative Analysis with Related Bromophenol Compounds

Bromophenol red sodium salt can be systematically compared with other brominated phenolic compounds to understand the impact of structural modifications on chemical properties [5] [15] [17]. Simple dibromophenols, such as 2,4-dibromophenol and 2,6-dibromophenol, serve as fundamental structural units that help elucidate the role of bromine positioning on molecular behavior [14] [15] [20]. These compounds exhibit molecular weights of approximately 252 grams per mole, significantly lower than bromophenol red sodium salt, reflecting the additional complexity introduced by the sulfonphthalein framework [14] [15].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Bromine Content | Key Structural Features |

|---|---|---|---|---|

| 2,4-Dibromophenol | C6H4Br2O | 251.90 | 63.5% | Simple phenolic structure |

| 2,6-Dibromophenol | C6H4Br2O | 251.90 | 63.5% | Symmetrical bromine placement |

| Bromophenol red sodium salt | C19H11Br2NaO5S | 534.15 | 29.9% | Sulfonphthalein framework |

| Tetrabromophenol sulfone phthalein | C20H13Br4NaO5S | 708.0 | 45.2% | Higher bromination degree |

The comparison reveals that bromophenol red sodium salt occupies an intermediate position in terms of bromine content, with approximately 30% of its molecular weight attributed to bromine atoms [1] [22]. Higher brominated analogues, such as tetrabromophenol sulfone phthalein derivatives, demonstrate enhanced hydrophobic character and altered binding affinities due to increased halogen content [29] [21]. The structural complexity of sulfonphthalein derivatives provides additional functionality compared to simple bromophenols, including pH-dependent color changes and enhanced solubility characteristics [9] [34].

Brominated bisphenol compounds represent another important comparison group, where the presence of bridging carbon atoms between phenolic rings creates different spatial arrangements compared to the triarylmethane structure of bromophenol red sodium salt [17] [21]. These structural differences result in distinct binding affinities and biological activities, with the sulfonphthalein framework generally providing greater water solubility and different optical properties [8] [17].